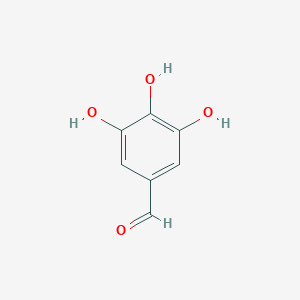

Gallic aldehyde

描述

isolated from Geum japonicum; structure in first source

属性

IUPAC Name |

3,4,5-trihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZHEOWNTDJLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159917 | |

| Record name | 3,4,5-Trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13677-79-7 | |

| Record name | 3,4,5-Trihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13677-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013677797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2K4P9N82X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Gallic Aldehyde

This document provides a comprehensive overview of the physicochemical properties of Gallic aldehyde (also known as 3,4,5-Trihydroxybenzaldehyde), a phenolic aldehyde with significant potential in pharmaceutical and chemical research. The information compiled herein is intended to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and materials science.

General and Physicochemical Properties

This compound is an aromatic aldehyde, structurally characterized by a benzene (B151609) ring substituted with three hydroxyl groups and one aldehyde group.[1] This substitution pattern is responsible for its notable antioxidant and biological activities.[2] It presents as a white to pale yellow solid powder under standard conditions.[3][4]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3,4,5-Trihydroxybenzaldehyde | |

| Synonyms | Gallaldehyde, Pyrogallol-5-carboxaldehyde | |

| CAS Number | 13677-79-7 | |

| Molecular Formula | C₇H₆O₄ | |

| Molecular Weight | 154.12 g/mol | |

| Appearance | White to Pale Yellow Powder/Solid | |

| Melting Point | 211-213 °C | |

| Boiling Point | 355.3 °C at 760 mmHg | |

| 237.46 °C (rough estimate) | ||

| Flash Point | 182.9 °C | |

| Density | 1.3725 g/cm³ (rough estimate) | |

| Vapor Pressure | 1.54 x 10⁻⁵ mmHg at 25 °C |

| Sensitivity | Air Sensitive | |

Solubility Profile

The solubility of this compound is dictated by its polar hydroxyl groups and the relatively nonpolar aromatic ring. It is readily soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). Its solubility in water is limited.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source(s) |

|---|---|---|

| DMSO | Soluble; 116.67 mg/mL (757.01 mM) | |

| Methanol | Soluble | |

| Water | Slightly soluble |

| Water (Predicted) | 6.81 g/L | |

Acidity and Lipophilicity

The acidic nature of this compound is attributed to its phenolic hydroxyl groups. Its lipophilicity, quantified by the partition coefficient (logP), indicates its distribution preference between an octanol (B41247) and water phase. The available data for these parameters are based on predictive models.

Table 3: Predicted Acidity and Lipophilicity of this compound

| Parameter | Predicted Value | Source(s) |

|---|---|---|

| pKa (Strongest Acidic) | 6.96 | |

| 7.46 ± 0.23 | ||

| logP | 0.73 (ALOGPS) | |

| 0.78 (ChemAxon) |

| | 0.6159 | |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While specific experimental spectra are not widely published, its profile can be reliably predicted based on its functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong C=O stretching vibration for the aldehyde group in the range of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde. A broad absorption band corresponding to the O-H stretching of the phenolic groups would be anticipated around 3500-3200 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a distinct peak between 2830-2695 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should feature a highly deshielded singlet for the aldehydic proton between δ 9-10 ppm. Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and should appear as a singlet in the aromatic region (δ 7-8 ppm). The three phenolic hydroxyl protons would likely appear as a broad singlet.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate significantly downfield, around δ 190-200 ppm. The spectrum would also show distinct signals for the substituted and unsubstituted carbons of the aromatic ring.

-

-

UV-Visible (UV-Vis) Spectroscopy: As a phenolic compound, this compound is expected to absorb light strongly in the UV region. Phenolic systems exhibit π → π* transitions, and the exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and, notably, by the pH of the solution, which affects the ionization state of the hydroxyl groups.

Experimental Protocols

The following sections detail generalized but robust methodologies for determining key physicochemical properties of this compound.

Protocol: Determination of Aqueous Solubility

This protocol describes a standard shake-flask method, a reliable technique for determining the solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound solid to a known volume of purified water in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the aliquot by centrifugation and/or filtration through a 0.22 µm syringe filter.

-

Analysis: Dilute the clear supernatant with a suitable solvent if necessary. Determine the concentration of this compound in the final solution using a validated analytical method, such as UV-Vis spectrophotometry against a standard calibration curve or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.

Caption: Workflow for determining aqueous solubility.

Protocol: UV-Visible Spectroscopic Analysis

This protocol provides a general framework for the quantitative analysis of this compound using UV-Vis spectrophotometry, a common technique for phenolic compounds.

Methodology:

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) in a volumetric flask to prepare a stock solution of known concentration.

-

Wavelength Scan: Dilute a portion of the stock solution and scan the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover a range of concentrations.

-

Measurement: Measure the absorbance of each calibration standard and the blank (solvent only) at the predetermined λmax.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99 for a valid curve.

-

Sample Analysis: Measure the absorbance of the unknown sample (prepared in the same solvent) at λmax and use the calibration curve equation to determine its concentration.

Caption: Workflow for quantitative UV-Vis analysis.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development. Notably, it exhibits anti-inflammatory, antioxidant, and antiviral properties. Mechanistic studies have shown that this compound can modulate key cellular signaling pathways involved in inflammation. It inhibits the expression and activity of matrix metalloproteinase-9 (MMP-9) and suppresses the phosphorylation of MAP kinases (ERK1/2, p38, and JNK), which in turn inhibits the nuclear translocation of transcription factors like NF-κB and AP-1.

Caption: this compound's inhibitory action on inflammatory signaling pathways.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 3,4,5-Trihydroxybenzaldehyde

For Immediate Release

This technical guide provides an in-depth overview of the natural sourcing and isolation of 3,4,5-Trihydroxybenzaldehyde (also known as gallaldehyde), a phenolic compound of significant interest to researchers, scientists, and drug development professionals. This document details the primary botanical sources, comprehensive experimental protocols for isolation, and quantitative analysis of the compound's yield. Furthermore, it explores potential biological signaling pathways that may be modulated by this class of compounds.

Natural Occurrence of 3,4,5-Trihydroxybenzaldehyde

3,4,5-Trihydroxybenzaldehyde is a naturally occurring aromatic aldehyde found in a variety of plant species. To date, the most well-documented sources include the perennial herb Geum japonicum and the legume Lens culinaris (lentil)[1]. While other organisms are reported to contain this compound, detailed isolation and quantification studies are most readily available for Geum japonicum.

Isolation Methodologies

The isolation of 3,4,5-Trihydroxybenzaldehyde from natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The specific protocol can be adapted based on the source material and the desired purity of the final product.

Isolation from Geum japonicum

A detailed method for the isolation of 3,4,5-Trihydroxybenzaldehyde from the stems and leaves of Geum japonicum has been established and is outlined below.[1][2]

Experimental Protocol:

-

Extraction:

-

Air-dried and powdered plant material (500 g) is refluxed with 80% methanol (B129727) (MeOH) for 24 hours.

-

The resulting crude extract is filtered and concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The concentrated methanolic extract is suspended in water and subjected to a defatting step with dichloromethane (B109758) (CH₂Cl₂).

-

The aqueous layer is then partitioned three times with ethyl acetate (B1210297) (EtOAc) (3 x 500 mL) to isolate the fraction containing the target compound.

-

-

Column Chromatography:

-

The concentrated EtOAc fraction is loaded onto a Sephadex LH-20 column (500 x 50 mm).

-

Elution is performed with a MeOH/water (4:1) solvent system.

-

Fractions (7 mL each) are collected, and those exhibiting the highest antioxidant activity (typically fractions 95-115) are pooled.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

The pooled, active fractions are further purified using a reversed-phase C18 (RP-C18) HPLC column.

-

The mobile phase consists of an isocratic mixture of acetonitrile/MeOH/H₂O (2:20:78).

-

The peak corresponding to 3,4,5-Trihydroxybenzaldehyde is collected to yield the purified compound.

-

General Protocol for Phenolic Extraction from Lens culinaris

While a specific protocol for the isolation of 3,4,5-Trihydroxybenzaldehyde from lentils is not extensively detailed in the literature, a general method for the extraction of phenolic compounds from lentil seeds can be employed as a starting point.

Experimental Protocol:

-

Extraction:

-

Ground lentil seeds are suspended in an acetone-water (8:2 v/v) solution.

-

The mixture is heated to 80°C for 15 minutes with agitation.

-

The extract is then filtered and the solvent is evaporated.

-

-

Purification:

-

Further purification would likely follow a similar chromatographic approach as described for Geum japonicum, involving techniques such as column chromatography (e.g., Sephadex LH-20) and preparative HPLC to isolate the target compound.

-

Quantitative Analysis

The yield of 3,4,5-Trihydroxybenzaldehyde varies depending on the natural source and the specific plant part used for extraction.

| Natural Source | Plant Part | Yield of 3,4,5-Trihydroxybenzaldehyde | Reference |

| Geum japonicum | Leaves | 140.7 mg/kg (dried sample) | [1][2] |

| Geum japonicum | Stems | 240.5 mg/kg (dried sample) | |

| Geum japonicum | Roots | Not detected | |

| Lens culinaris | Seeds | Data not available |

Biosynthetic Pathway

The precise biosynthetic pathway of 3,4,5-Trihydroxybenzaldehyde has not been fully elucidated. However, it is structurally a derivative of gallic acid, a key phenolic compound synthesized in plants via the shikimate pathway. A plausible pathway involves the enzymatic reduction of gallic acid to 3,4,5-Trihydroxybenzaldehyde.

Potential Signaling Pathway Modulation

While direct and specific signaling pathways for 3,4,5-Trihydroxybenzaldehyde are still under investigation, its close structural relationship to gallic acid suggests potential interactions with similar cellular targets. Gallic acid has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, such as the PI3K/AKT and MAPK pathways. It is hypothesized that 3,4,5-Trihydroxybenzaldehyde may exert its biological effects through similar mechanisms.

The PI3K/AKT signaling pathway is a critical regulator of cell survival and growth. As illustrated below, gallic acid has been shown to inhibit this pathway, leading to downstream effects on cell proliferation and apoptosis.

Conclusion

3,4,5-Trihydroxybenzaldehyde is a valuable natural product with documented presence in Geum japonicum and Lens culinaris. The established isolation protocols, particularly from Geum japonicum, provide a clear path for obtaining this compound for further research and development. While its specific biological mechanisms are still being explored, its structural similarity to gallic acid suggests a promising area of investigation into its effects on key cellular signaling pathways. This guide serves as a foundational resource for scientists working on the discovery and development of novel therapeutics derived from natural sources.

References

- 1. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]

- 2. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]

A Technical Guide to the Biological Activities of Gallic Aldehyde and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of gallic aldehyde (3,4,5-trihydroxybenzaldehyde) and its key derivatives, with a particular focus on syringaldehyde (B56468). Due to the limited availability of extensive research on this compound itself, this guide incorporates comparative insights from the closely related and well-studied compound, gallic acid, to provide a broader context for its potential therapeutic applications. This document summarizes quantitative data on antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, details relevant experimental protocols, and visualizes key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound, a phenolic aldehyde, and its derivatives are emerging as compounds of significant interest in the scientific community due to their diverse biological activities. As a naturally occurring compound found in various plants, this compound shares a structural similarity with gallic acid, a well-documented antioxidant and anti-inflammatory agent. This structural relationship suggests that this compound and its derivatives may possess a comparable, yet distinct, pharmacological profile. This guide will delve into the current understanding of their biological effects, with a focus on their potential as therapeutic agents.

Biological Activities

Antioxidant Activity

This compound and its derivatives exhibit potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the benzene (B151609) ring play a crucial role in this activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Data for Antioxidant Activity

| Compound | Assay | IC50 / SC50 Value | Reference |

| This compound | DPPH Radical Scavenging | SC50 = 19.5 µg/mL | [1] |

| Gallic Acid | DPPH Radical Scavenging | IC50 = 1.03 ± 0.25 µg/mL | [2] |

| Syringaldehyde | Antioxidant Activity | Exhibits antioxidant properties | [3] |

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are linked to their ability to modulate key inflammatory pathways and enzymes. Syringaldehyde, a derivative of this compound, has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data for Anti-inflammatory Activity

| Compound | Target/Assay | IC50 Value | Reference |

| Syringaldehyde | COX-2 Inhibition | IC50 = 3.5 µg/mL | [4] |

| Gallic Acid | - | Possesses anti-inflammatory activity | [5] |

Anticancer Activity

While direct evidence for the anticancer activity of this compound is limited, the broader class of phenolic aldehydes and related compounds have demonstrated cytotoxic effects against various cancer cell lines. Gallic acid, for instance, has been extensively studied for its pro-apoptotic and anti-proliferative effects.

Quantitative Data for Anticancer Activity (Comparative)

| Compound | Cell Line | IC50 Value | Reference |

| Gallic Acid | Jurkat (Leukemia) | ~50 µM (48h) | |

| Gallic Acid | MDA-MB-231 (Breast Cancer) | ~50 µM (48h) | |

| Gallic Acid | HCT-116 (Colon Cancer) | > 100 µM |

Antimicrobial Activity

This compound and its derivatives have shown promising activity against a range of microorganisms, including bacteria and viruses. This suggests their potential application as novel antimicrobial agents.

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | MIC Value | Reference |

| This compound | Oenococcus oeni VF | 250-500 mg/L | |

| Gallic Acid | Mannheimia haemolytica | 250 µg/mL | |

| Gallic Acid | Pasteurella multocida | 500 µg/mL | |

| Methyl Gallate | Ralstonia solanacearum | 20 mg/L | |

| Gallic Acid Derivatives | S. aureus, E. coli, C. albicans | Various (µM/mL) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the test compound (this compound or its derivative) at various concentrations to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

COX-2 Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Protocol (General):

-

Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate (e.g., arachidonic acid).

-

Reaction: Incubate the COX-2 enzyme with the test compound (e.g., syringaldehyde) for a specific time.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Measurement: The product of the reaction (e.g., prostaglandin (B15479496) E2) is quantified using methods such as ELISA or radioimmunoassay.

-

Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor. The IC50 value is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microplate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its structural similarity to gallic acid and the activities of its derivatives, several potential mechanisms can be inferred. Gallic acid is known to exert its anti-inflammatory effects through the modulation of the MAPK and NF-κB signaling pathways. It also impacts various oncogenic signaling pathways in cancer cells, including the ERK/MAPK, FLT3, and JAK/STAT pathways. This compound has been shown to inhibit ERK1/2, p38, and JNK, which are key components of the MAPK signaling cascade.

Visualizing Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and its derivatives, based on current knowledge of related compounds.

Potential anti-inflammatory mechanism via NF-κB pathway.

Workflow for assessing antioxidant activity.

Synthesis of Derivatives

The synthesis of this compound derivatives can be achieved through various chemical modifications of the aldehyde and hydroxyl functional groups. For instance, syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) can be synthesized from 5-bromovanillin. Other derivatives can be synthesized from gallic acid, which can be a precursor to this compound. These synthetic routes open up possibilities for creating a wide range of novel compounds with potentially enhanced biological activities.

Logical relationships in the synthesis of derivatives.

Conclusion and Future Directions

This compound and its derivatives, particularly syringaldehyde, represent a promising class of bioactive compounds with demonstrated antioxidant, anti-inflammatory, and antimicrobial properties. While the current body of research is not as extensive as that for the related gallic acid, the available data strongly suggests significant therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects.

-

Synthesizing and screening a wider library of this compound derivatives to establish clear structure-activity relationships.

-

Conducting more extensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of these compounds.

This technical guide serves as a foundational resource to stimulate further investigation into this intriguing class of natural products and their potential for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syringaldehyde Exhibits Antibacterial and Antioxidant Activities against Mycobacterium marinum Infection [mdpi.com]

- 4. Syringaldehyde | CAS#:134-96-3 | Chemsrc [chemsrc.com]

- 5. Anti-inflammatory activity of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Gallic Aldehyde from Gallic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic aldehyde (3,4,5-trihydroxybenzaldehyde), a phenolic aldehyde, is a valuable compound in medicinal chemistry and drug development due to its antioxidant, anti-inflammatory, and antiviral properties.[1] Its synthesis from the readily available and renewable precursor, gallic acid, is of significant interest. Direct selective reduction of the carboxylic acid moiety in gallic acid to an aldehyde is challenging due to the presence of the reactive phenolic hydroxyl groups. This technical guide provides an in-depth overview of a robust and well-documented multi-step synthetic pathway for the preparation of this compound from gallic acid. The synthesis involves a three-stage process: protection of the hydroxyl groups of gallic acid via methylation, conversion of the resulting ester to a protected aldehyde, and subsequent deprotection to yield the final product. Detailed experimental protocols for two viable routes for the aldehyde formation, quantitative data, and workflow visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, including gallnuts, tea leaves, and oak bark.[2] Its diverse biological activities make it and its derivatives, such as this compound, attractive starting materials for the synthesis of pharmacologically active molecules.[1][3] The primary challenge in converting gallic acid to this compound lies in the selective reduction of the carboxylic acid group without affecting the three phenolic hydroxyl groups. This guide details a reliable synthetic strategy that circumvents this issue through a protection-reduction-deprotection sequence.

Overall Synthetic Pathway

The most practical approach for the synthesis of this compound from gallic acid is a multi-step process. The general workflow involves the initial protection of the reactive hydroxyl groups, followed by the selective reduction of the carboxylic acid group (or a derivative thereof) to an aldehyde, and concluding with the removal of the protecting groups. This guide outlines two primary routes for the formation of the intermediate protected aldehyde.

Figure 1: Overall synthetic workflow for the conversion of Gallic Acid to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. Two distinct routes are presented for the conversion of the protected gallic acid intermediate to the protected aldehyde.

Step 1: Protection of Gallic Acid - Synthesis of Methyl 3,4,5-Trimethoxybenzoate

The initial step involves the protection of the phenolic hydroxyl groups of gallic acid through methylation. This is crucial to prevent side reactions in the subsequent reduction step.

Reaction: Gallic Acid + 3 CH₃I (or (CH₃)₂SO₄) + Base → Methyl 3,4,5-Trimethoxybenzoate

Figure 2: Experimental workflow for the methylation of Gallic Acid.

Experimental Protocol: [4]

-

To a vigorously stirred suspension of potassium carbonate (97 g) in N,N-dimethylformamide (DMF, 200 ml), add a solution of gallic acid monohydrate (29.9 g) in DMF (100 ml).

-

Add dimethyl sulfate (66 ml) dropwise to the mixture at 20-25°C.

-

After the addition is complete, stir the mixture at room temperature for 2.5 hours.

-

Repeat the addition with a further 44 g of potassium carbonate and 30 ml of dimethyl sulfate.

-

Stir the reaction mixture at room temperature for an additional 4.5 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (Et₂O).

-

Dry the combined ethereal solution over potassium carbonate and evaporate to dryness.

-

Recrystallize the residue from methanol (B129727) to yield methyl 3,4,5-trimethoxybenzoate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Gallic Acid Monohydrate | |

| Product | Methyl 3,4,5-Trimethoxybenzoate | |

| Yield | 84-85% | |

| Melting Point | 83-86°C |

Step 2: Formation of the Protected Aldehyde

Two effective routes for the conversion of methyl 3,4,5-trimethoxybenzoate to 3,4,5-trimethoxybenzaldehyde are presented below.

This route involves the reduction of the ester to the corresponding benzyl (B1604629) alcohol, followed by oxidation to the aldehyde.

Reaction:

-

Methyl 3,4,5-Trimethoxybenzoate + Reducing Agent → 3,4,5-Trimethoxybenzyl Alcohol

-

3,4,5-Trimethoxybenzyl Alcohol + Oxidizing Agent → 3,4,5-Trimethoxybenzaldehyde

Figure 3: Workflow for Route 1: Reduction followed by oxidation.

Experimental Protocol:

-

Reduction to 3,4,5-Trimethoxybenzyl Alcohol:

-

Add a solution of methyl 3,4,5-trimethoxybenzoate (9.86 g) in absolute benzene (40 ml) dropwise to Vitride (sodium bis(2-methoxyethoxy)aluminum hydride, 22 ml) under ice cooling.

-

After the addition, stir the mixture at room temperature for 1 hour.

-

Decompose the complex by adding 25% sulfuric acid (290 ml).

-

Separate the benzene layer and extract the aqueous layer with benzene.

-

Combine the organic layers, wash with 5% sodium bicarbonate solution, and dry over magnesium sulfate.

-

Evaporate the solvent to obtain the oily product, 3,4,5-trimethoxybenzyl alcohol.

-

-

Oxidation to 3,4,5-Trimethoxybenzaldehyde:

-

To a solution of 3,4,5-trimethoxybenzyl alcohol in dichloromethane (B109758) (CH₂Cl₂), add pyridinium (B92312) dichromate (PDC).

-

Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of silica (B1680970) gel and wash with CH₂Cl₂.

-

Evaporate the solvent to yield 3,4,5-trimethoxybenzaldehyde.

-

Quantitative Data:

| Step | Product | Yield | Reference |

| Overall (Methylation, Reduction, Oxidation) | 3,4,5-Trimethoxybenzaldehyde | 80.7% |

This route involves the conversion of the protected benzoic acid to its acyl chloride, followed by a selective reduction to the aldehyde using the Rosenmund reaction. This method is often more direct for large-scale preparations.

Reaction:

-

3,4,5-Trimethoxybenzoic Acid + SOCl₂ → 3,4,5-Trimethoxybenzoyl Chloride

-

3,4,5-Trimethoxybenzoyl Chloride + H₂/Pd-BaSO₄ → 3,4,5-Trimethoxybenzaldehyde

Figure 4: Workflow for Route 2: Acyl chloride formation and Rosenmund reduction.

Experimental Protocol for Rosenmund Reduction:

-

In a pressure vessel, charge dry toluene (B28343) (600 ml), anhydrous sodium acetate (B1210297) (25 g), dry 10% palladium-on-carbon catalyst (3 g), 3,4,5-trimethoxybenzoyl chloride (23 g, 0.10 mole), and Quinoline S (1 ml).

-

Flush the vessel with nitrogen, seal, evacuate briefly, and pressurize to 50 p.s.i. with hydrogen.

-

Shake the mixture with 50 p.s.i. of hydrogen for 1 hour at room temperature, then heat at 35-40°C for 2 hours.

-

Continue agitation overnight as the reaction mixture cools to room temperature.

-

Release the pressure, open the vessel, and filter the mixture through Celite.

-

Wash the insoluble material with toluene (25 ml).

-

Wash the combined filtrates successively with 5% sodium carbonate solution (25 ml) and water (25 ml).

-

Dry the toluene solution over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate by distillation at reduced pressure.

-

Distill the residue through a Vigreux column to yield 3,4,5-trimethoxybenzaldehyde.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Trimethoxybenzoyl Chloride | |

| Product | 3,4,5-Trimethoxybenzaldehyde | |

| Yield | 64-83% | |

| Boiling Point | 158-161°C (7-8 mm Hg) | |

| Melting Point | 74-75°C |

Step 3: Deprotection - Synthesis of this compound

The final step is the demethylation of 3,4,5-trimethoxybenzaldehyde to yield the target compound, this compound. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Reaction: 3,4,5-Trimethoxybenzaldehyde + BBr₃ → this compound

Figure 5: Experimental workflow for the demethylation of 3,4,5-Trimethoxybenzaldehyde.

Experimental Protocol (General Procedure for Aryl Ether Cleavage):

-

Dissolve 3,4,5-trimethoxybenzaldehyde in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

-

Cool the solution to 0°C or -78°C.

-

Add a solution of boron tribromide (at least 3 equivalents) in CH₂Cl₂ dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight, monitoring the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or recrystallization.

Quantitative Data: Yields for the demethylation of aryl methyl ethers with BBr₃ are generally high, often exceeding 70%, but are substrate-dependent.

Safety Considerations

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Vitride (Red-Al) is a reactive hydride reagent. It reacts violently with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon).

-

Palladium on carbon can be pyrophoric when dry and exposed to air. Handle with care.

-

Boron tribromide is a corrosive and moisture-sensitive liquid that fumes in air. It reacts exothermically with water. Handle in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound from gallic acid is effectively achieved through a multi-step pathway involving protection, reduction, and deprotection. This technical guide provides two viable and detailed routes for the formation of the key intermediate, 3,4,5-trimethoxybenzaldehyde. The Rosenmund reduction of the corresponding acyl chloride offers a direct and high-yielding approach. The final demethylation step using boron tribromide is a reliable method to obtain the desired this compound. The provided experimental protocols, quantitative data, and workflow diagrams serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. Careful attention to the safety precautions outlined is essential for the successful and safe execution of these procedures.

References

The Core Mechanisms of Gallic Aldehyde in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic aldehyde, systematically known as 3,4,5-Trihydroxybenzaldehyde, is a phenolic aldehyde found in various natural sources, including the plant Geum japonicum.[1][2] This compound has garnered significant interest in the scientific community for its diverse biological activities, which include antioxidant, anti-inflammatory, and antiviral properties.[1] Its potential therapeutic applications stem from its ability to modulate key cellular processes and signaling pathways. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound in biological systems, supported by quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily through its action as a free radical scavenger. This activity is crucial in protecting cells from oxidative damage, a key factor in aging and various pathologies.

Mechanism of Action

The antioxidant mechanism of this compound is attributed to its chemical structure, specifically the presence of three hydroxyl groups on the benzene (B151609) ring. These hydroxyl groups can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and preventing a cascade of oxidative damage to cellular components like lipids, proteins, and DNA.

Quantitative Data

The radical scavenging activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

| Assay | Compound | SC50 (50% Scavenging Concentration) | Reference |

| DPPH Radical Scavenging | This compound | 19.5 mg/mL | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the free radical scavenging activity of this compound using the DPPH assay.

Materials:

-

This compound (3,4,5-Trihydroxybenzaldehyde)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

Spectrophotometer

-

Test tubes or 96-well plate

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The final concentration should result in an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Preparation of this compound solutions: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.

-

Reaction: Add a specific volume of each this compound dilution to a test tube or well containing a fixed volume of the DPPH solution. A control sample containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at the maximum absorbance wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The SC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

A primary mechanism of this compound's anti-inflammatory action is the inhibition of Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, a process implicated in inflammatory conditions and cancer metastasis.

This compound exerts a dual inhibitory effect on MMP-9. It directly inhibits the gelatinolytic activity of the enzyme and also suppresses the expression of the MMP-9 gene. This suppression of gene expression is achieved by modulating upstream signaling pathways.

The inhibitory effect of this compound on MMP-9 has been observed in tumor necrosis factor-alpha (TNF-α)-induced human aortic smooth muscle cells (HASMCs).

| Cell Line | Treatment | Concentration Range | Effect | Reference |

| HASMC | This compound | 20-500 mg/mL | Inhibition of MMP-9 production and gelatinolytic activity |

Gelatin zymography is a common technique to assess the activity of gelatinases like MMP-9.

Materials:

-

Cell culture of interest (e.g., TNF-α-stimulated HASMCs)

-

This compound

-

SDS-PAGE equipment

-

Polyacrylamide gels co-polymerized with gelatin (e.g., 1 mg/mL)

-

Triton X-100

-

Incubation buffer (containing CaCl2 and Tris-HCl)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Culture cells and treat them with different concentrations of this compound in the presence of an inflammatory stimulus (e.g., TNF-α). Collect the conditioned media, which contains secreted MMPs.

-

Electrophoresis: Mix the conditioned media with a non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin. Run the electrophoresis under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel with a solution containing Triton X-100 to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer at 37°C for a sufficient period (e.g., 18-24 hours) to allow the gelatinases to digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Visualization: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzymatic activity.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound has been shown to inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK1/2, p38, and JNK. The MAPK pathway is a critical regulator of various cellular processes, including inflammation, cell proliferation, and apoptosis.

By inhibiting the phosphorylation of ERK1/2, p38, and JNK, this compound can block the downstream signaling cascade that leads to the expression of pro-inflammatory genes, including MMP-9. This inhibition is a key mechanism underlying its anti-inflammatory effects. The suppression of MMP-9 expression is mediated through the reduced activation of transcription factors like NF-κB and AP-1, which are regulated by the MAPK pathway.

Western blotting is used to detect the phosphorylation status of MAPK proteins.

Materials:

-

Cell lysates from cells treated with this compound

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membranes

-

Primary antibodies specific for phosphorylated and total ERK, p38, and JNK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells treated with and without this compound to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies that specifically recognize the phosphorylated forms of ERK, p38, and JNK. In parallel, other membranes can be incubated with antibodies for the total forms of these proteins to serve as loading controls.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins will indicate the effect of this compound on the MAPK pathway.

Antiviral Activity

This compound has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1).

Mechanism of Action

The precise mechanism of this compound's anti-HSV-1 activity is not fully elucidated in the provided information but is described as potent. It likely interferes with the viral life cycle, potentially by inhibiting viral entry, replication, or the activity of essential viral enzymes.

Quantitative Data

The antiviral efficacy of this compound against HSV-1 has been determined in Vero cells.

| Virus | Cell Line | Concentration Range | Effect | Reference |

| HSV-1 | Vero | 12.5-50.0 µg/mL | Potent antiviral activity with no cytotoxicity |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Materials:

-

Vero cells (or another susceptible cell line)

-

Herpes Simplex Virus Type 1 (HSV-1)

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Overlay medium (e.g., containing methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells in multi-well plates and grow until they form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of HSV-1 (enough to produce a countable number of plaques).

-

Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of this compound. A control group with no compound should be included.

-

Incubation: Incubate the plates for a period that allows for the formation of viral plaques (typically 2-3 days).

-

Plaque Visualization: Fix the cells and stain them with crystal violet. The areas where the virus has killed the cells will not stain and will appear as clear zones or "plaques".

-

Quantification: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated control. The concentration of this compound that inhibits 50% of plaque formation (IC50) can then be determined.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action in biological systems. Its ability to act as a potent antioxidant, a dual inhibitor of MMP-9, and a suppressor of the MAPK signaling pathway underscores its potential for therapeutic applications in inflammatory diseases, viral infections, and conditions associated with oxidative stress. Further research is warranted to fully elucidate its molecular targets and to explore its efficacy and safety in preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other bioactive natural products.

References

Spectroscopic Profile of Gallic Aldehyde: A Technical Guide for Researchers

Introduction

Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is a phenolic aldehyde that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its antioxidant, anti-inflammatory, and antiviral properties make it a promising candidate for further investigation. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support researchers in its identification, characterization, and application.

Spectroscopic Data of this compound

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While a publicly available spectrum for this compound is not readily accessible, the expected chemical shifts can be inferred from the analysis of similar aromatic aldehydes and related phenolic compounds. The aldehyde proton is characteristically found in the downfield region of the spectrum.

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity |

| Aldehyde (-CHO) | ~9.7 | Singlet |

| Aromatic (H-2, H-6) | ~7.0 - 7.2 | Singlet |

| Hydroxyl (-OH) | Variable (broad singlet) | Broad Singlet |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

| Carbon | Chemical Shift (δ) ppm |

| C=O (Aldehyde) | ~191 |

| C-3, C-5 (C-OH) | ~147 |

| C-4 (C-OH) | ~139 |

| C-1 | ~129 |

| C-2, C-6 | ~110 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | ~3100 |

| C=O (aldehyde) | Stretching | ~1650-1680 |

| C=C (aromatic) | Stretching | ~1580, 1450 |

| C-O (hydroxyl) | Stretching | ~1200-1300 |

| C-H (aldehyde) | Stretching | ~2720, 2820 |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

| Ion | m/z (mass-to-charge ratio) | Relative Abundance |

| [M]+ | 154 | Varies |

| [M-H]+ | 153 | High |

| [M-CHO]+ | 125 | Moderate |

| Further Fragments | Varies | Varies |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. The spectral width should encompass the expected range for all carbon signals (typically 0-200 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the this compound powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique.

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition:

-

For ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range.

-

For GC-MS: Inject the sample (or a derivatized form) into the gas chromatograph for separation. The eluting compounds are then introduced into the mass spectrometer for ionization (typically by Electron Ionization - EI) and mass analysis.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragment ions.

Visualizations

Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in various cellular processes, including inflammation and cell proliferation. The diagram below illustrates the inhibitory effect of this compound on key components of this pathway.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic analysis of a compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Gallic Aldehyde: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Gallic aldehyde (3,4,5-trihydroxybenzaldehyde) is a naturally occurring phenolic aldehyde found in various plants, including Geum japonicum.[1][2] It has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. As with any compound intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method development, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound in various solvents, offering a valuable resource for researchers, scientists, and drug development professionals. While quantitative data remains limited in publicly available literature, this guide consolidates qualitative information and presents robust experimental protocols to enable researchers to determine these crucial parameters.

Solubility Profile of this compound

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Based on available data, this compound exhibits solubility in polar organic solvents.[3] The presence of three hydroxyl groups and an aldehyde functional group on the benzene (B151609) ring contributes to its polarity and potential for hydrogen bonding, influencing its interaction with different solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |

| Methanol | Soluble |

Note: The available literature does not provide quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a comprehensive range of solvents. The information presented is qualitative. Researchers are encouraged to determine quantitative solubility as per the protocols outlined in this guide.

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. This compound is reported to be air-sensitive and should be stored in a cool, dark, and dry place under an inert atmosphere to minimize degradation. While specific degradation kinetics and pathways for this compound are not extensively documented, insights can be drawn from studies on the structurally related compound, gallic acid. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by factors such as light, heat, and the presence of metal ions.

Table 2: Stability Considerations for this compound

| Condition | Potential Impact on Stability | Recommendations for Handling and Storage |

| Air/Oxygen | Prone to oxidation due to the presence of hydroxyl groups on the aromatic ring. | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Light | Phenolic compounds can be susceptible to photodegradation. | Protect from light by using amber-colored vials or by storing in the dark. |

| Temperature | Elevated temperatures can accelerate degradation reactions. | Store at recommended low temperatures (e.g., -20°C for long-term storage). |

| pH | The stability of phenolic compounds is often pH-dependent. The hydroxyl groups can ionize at higher pH, potentially increasing susceptibility to oxidation. | Evaluate stability across a range of pH values relevant to the intended application. |

Note: This table is based on general knowledge of phenolic compounds and limited specific data for this compound. It is crucial to perform formal stability studies to understand the degradation profile of this compound under specific formulation and storage conditions.

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided. These methods are based on established practices for the analysis of phenolic compounds and can be adapted for this compound.

Determination of Quantitative Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, by back-calculating from the quantified concentration and the dilution factor.

-

Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility.

-

Stability-Indicating HPLC Method Development and Validation

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance by separating the intact compound from its degradation products.

HPLC Method Parameters (starting point for development):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good resolution between this compound and any potential degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 270-280 nm is a suitable starting point.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is typically achieved through forced degradation studies.

-

Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

-

Precision: Evaluate the variability of the results under different conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions: Subject the stock solution to the following stress conditions in separate experiments:

-

Acidic Hydrolysis: 0.1 M HCl at 60-80 °C for a specified time.

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature for a specified time.

-

Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using the developed stability-indicating HPLC method.

-

-

Data Evaluation:

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.

-

Calculate the percentage degradation of this compound under each condition.

-

If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for determining solubility and conducting stability studies.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While there is a clear need for more comprehensive quantitative data, the qualitative information and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals. By following the outlined methodologies for solubility determination and stability testing, scientists can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and reliability of this compound for its intended applications. The provided workflows and diagrams serve as a practical guide for planning and executing these critical studies.

References

Potential Therapeutic Applications of Gallic Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic aldehyde (3,4,5-Trihydroxybenzaldehyde) is a naturally occurring phenolic aldehyde found in various plants, including Geum japonicum. Emerging research has highlighted its potential therapeutic applications, stemming from its significant biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its antioxidant, anti-inflammatory, anticancer, and antiviral properties. This document details the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the involved signaling pathways and workflows.

Therapeutic Potential and Mechanism of Action

This compound has demonstrated a range of biological activities that suggest its potential use in treating various pathological conditions. Its therapeutic effects are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and viral replication.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key contributor to numerous chronic diseases.

Anti-Inflammatory and Matrix Metalloproteinase (MMP) Inhibition

A significant aspect of this compound's therapeutic potential lies in its anti-inflammatory effects. It has been shown to inhibit the expression and gelatinolytic activity of Matrix Metalloproteinase-9 (MMP-9). MMPs are a family of enzymes responsible for the degradation of the extracellular matrix, and their overexpression is implicated in inflammatory diseases and cancer metastasis. This compound's inhibitory action on MMP-9 is mediated through the downregulation of key inflammatory signaling pathways.

Modulation of MAPK and NF-κB Signaling Pathways

This compound has been observed to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK1/2, p38, and JNK.[1] These kinases are central to cellular responses to a wide range of stimuli and are critically involved in cell proliferation, differentiation, inflammation, and apoptosis.

Furthermore, this compound has been shown to inhibit the nuclear translocation of NF-κB and AP-1.[1] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing its translocation to the nucleus, this compound effectively suppresses the inflammatory response.

Anticancer Properties

The inhibitory effects of this compound on MMP-9 and the MAPK and NF-κB signaling pathways suggest its potential as an anticancer agent. By hindering the degradation of the extracellular matrix and suppressing pro-survival signaling pathways, this compound may inhibit tumor invasion and metastasis.

Antiviral Activity

This compound has demonstrated potent antiviral activity, specifically against Herpes Simplex Virus-1 (HSV-1).[1] This suggests its potential as a novel therapeutic agent for the treatment of HSV-1 infections.

Quantitative Data Summary

The following tables summarize the available quantitative data on the therapeutic activities of this compound.

| Activity | Assay | Cell Line/Model | Parameter | Value | Reference |

| Antioxidant | DPPH Radical Scavenging | - | SC₅₀ | 19.5 µg/mL | [1] |

| Anti-inflammatory | MMP-9 Inhibition | TNF-α-induced HASMCs | Concentration | 20-500 µg/mL | [1] |

| Antiviral | Anti-HSV-1 | Vero cells | Effective Concentration | 12.5-50.0 µg/mL | |

| Cytotoxicity | - | Vero cells | No significant cytotoxicity | Up to 200 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The SC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-Inflammatory Activity: MMP-9 Gelatin Zymography

Objective: To assess the inhibitory effect of this compound on MMP-9 activity.

Materials:

-

Human Aortic Smooth Muscle Cells (HASMCs)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

SDS-PAGE equipment

-

Gelatin

-

Coomassie Brilliant Blue stain

Procedure:

-